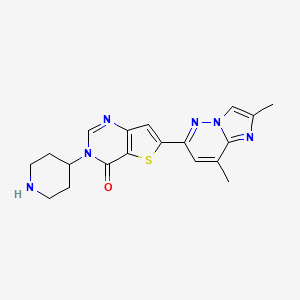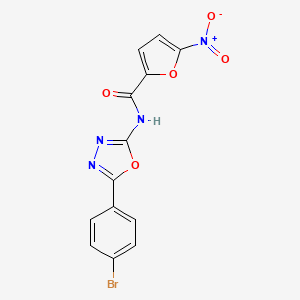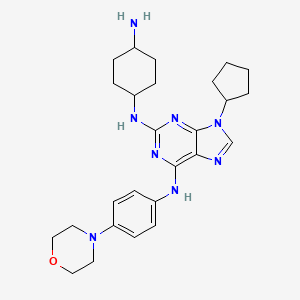
Pcsk9-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pcsk9-IN-16 is a compound that targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a serine protease involved in the regulation of low-density lipoprotein (LDL) cholesterol levels. PCSK9 inhibitors, including this compound, have emerged as promising therapeutic agents for the treatment of hypercholesterolemia and cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-16 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce specific substituents. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Pcsk9-IN-16 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or carboxylic acids, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Pcsk9-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism
Biology: Investigated for its role in regulating LDL receptor levels and cholesterol homeostasis
Medicine: Explored as a potential therapeutic agent for the treatment of hypercholesterolemia and cardiovascular diseases
Industry: Utilized in the development of new drugs targeting PCSK9 and related pathways
Mechanism of Action
Pcsk9-IN-16 exerts its effects by binding to PCSK9 and inhibiting its interaction with the LDL receptor. This inhibition prevents the degradation of LDL receptors, leading to increased receptor levels on the surface of hepatocytes and enhanced clearance of LDL cholesterol from the bloodstream. The molecular targets and pathways involved include the LDL receptor pathway and cholesterol metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pcsk9-IN-16 include other PCSK9 inhibitors such as:
- Evolocumab
- Alirocumab
- Tafolecimab
- Inclisiran .
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against PCSK9. It has been shown to form stable protein-ligand complexes and exhibit favorable pharmacokinetic properties, making it a promising candidate for further development and clinical applications .
Properties
Molecular Formula |
C16H20N6O2S3 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-[[(2S)-2-methyl-3-[(5-methylsulfanylpyrimidin-2-yl)amino]propyl]amino]-1,3-benzothiazole-6-sulfonamide |
InChI |
InChI=1S/C16H20N6O2S3/c1-10(6-18-15-19-8-11(25-2)9-20-15)7-21-16-22-13-4-3-12(27(17,23)24)5-14(13)26-16/h3-5,8-10H,6-7H2,1-2H3,(H,21,22)(H2,17,23,24)(H,18,19,20)/t10-/m0/s1 |
InChI Key |
VHVWCSYDVSWCPC-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Canonical SMILES |
CC(CNC1=NC=C(C=N1)SC)CNC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)

![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)




![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)






